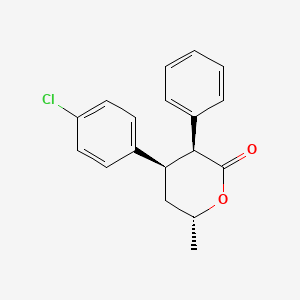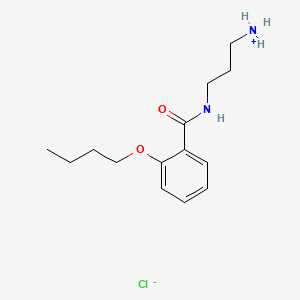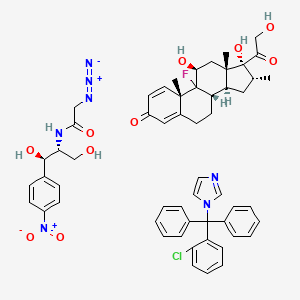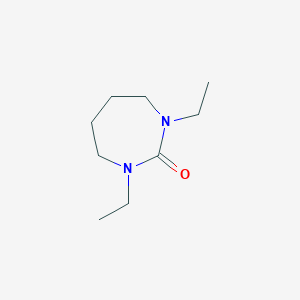
1,3-Diethyl-1,3-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl-1,3-diazepan-2-one is an organic compound with the molecular formula C9H18N2O It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diethyl-1,3-diazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethylamine with a suitable diketone can lead to the formation of the diazepane ring. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1,3-Diethyl-1,3-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The nitrogen atoms in the diazepane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
1,3-Diethyl-1,3-diazepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-diethyl-1,3-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Diazepan-2-one: A similar compound with a different substitution pattern.
1,3-Dimethyl-1,3-diazepan-2-one: Another diazepane derivative with methyl groups instead of ethyl groups.
Uniqueness
1,3-Diethyl-1,3-diazepan-2-one is unique due to its specific ethyl substitutions, which can influence its chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other diazepane derivatives may not be suitable.
特性
CAS番号 |
78382-95-3 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
1,3-diethyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-10-7-5-6-8-11(4-2)9(10)12/h3-8H2,1-2H3 |
InChIキー |
KDNKVGOBPIWZSY-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCCN(C1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)


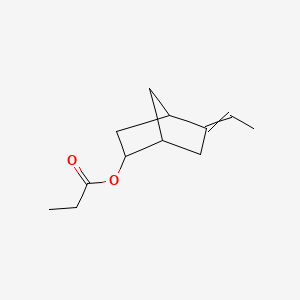

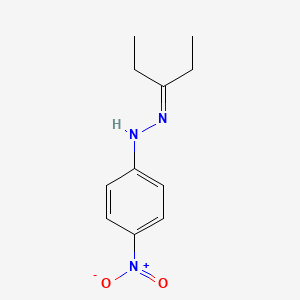
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)



